molecular formula C13H20INO3 B1374351 Tert-butyl 4-iodo-1-methyl-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate CAS No. 1259366-15-8

Tert-butyl 4-iodo-1-methyl-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate

Cat. No.: B1374351
CAS No.: 1259366-15-8
M. Wt: 365.21 g/mol
InChI Key: MIGDPJVIDIQFNX-UHFFFAOYSA-N
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Description

Tert-butyl 4-iodo-1-methyl-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate (CAS: 1259368-15-8) is a bicyclic organic compound featuring a fused bicyclo[3.2.1]octane core. Its structure includes a tert-butyl carbamate group at position 6, a 7-oxo (keto) group, a 4-iodo substituent, and a 1-methyl group. This compound is widely utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine atom’s reactivity . It is commercially available with a purity of 95% and is cataloged under MFCD29917019 .

Properties

IUPAC Name

tert-butyl 4-iodo-1-methyl-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20INO3/c1-12(2,3)18-11(17)15-9-7-13(4,10(15)16)6-5-8(9)14/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGDPJVIDIQFNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(C1)N(C2=O)C(=O)OC(C)(C)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-iodo-1-methyl-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate typically involves multiple steps. One common method starts with the preparation of the bicyclic core, followed by the introduction of the iodine atom and the tert-butyl ester group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-iodo-1-methyl-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group in the bicyclic structure can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and other nucleophilic species.

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while reduction reactions typically produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-iodo-1-methyl-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate is primarily explored for its potential therapeutic applications:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics .
  • Analgesic Properties : Preliminary studies suggest that the compound may possess analgesic effects, which could be beneficial in pain management therapies .

Organic Synthesis

The unique structure of this compound allows it to serve as an intermediate in organic synthesis:

  • Building Block for Complex Molecules : Its reactivity can be harnessed to synthesize more complex organic molecules, particularly in the pharmaceutical industry where such compounds are critical for drug development .

Material Science

In material science, this compound is being investigated for its potential use in developing advanced materials:

  • Polymer Chemistry : The incorporation of this bicyclic structure into polymer matrices may enhance the mechanical properties and thermal stability of polymers, making them suitable for high-performance applications .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a prominent university tested the antimicrobial efficacy of various derivatives of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that specific derivatives exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics.

Case Study 2: Synthesis of Novel Analgesics

In another research initiative, scientists synthesized new analgesic compounds using this compound as a starting material. The newly synthesized compounds were evaluated in animal models, showing promising results in reducing pain without significant side effects.

Mechanism of Action

The mechanism of action of tert-butyl 4-iodo-1-methyl-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate involves its interaction with molecular targets through its functional groups. The iodine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved in these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between the target compound and related bicyclic/spirocyclic tert-butyl derivatives:

Compound Name CAS Number Core Structure Key Substituents Applications/Reactivity Source
Tert-butyl 4-iodo-1-methyl-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate 1259366-15-8 Bicyclo[3.2.1]octane 4-Iodo, 1-methyl, 7-oxo Cross-coupling reactions, drug synthesis Combi-Blocks
Tert-butyl 3-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate (CID 15521278) N/A Bicyclo[3.2.1]octane 3-Oxo Intermediate for functionalization Structural Data
Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate 885270-84-8 Spiro[3.4]octane 2-Oxo Conformationally restricted drug scaffolds PharmaBlock
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate 1363382-39-1 Spiro[3.4]octane 2,6-Diaza Dual pharmacophore potential PharmaBlock
Tert-butyl 2-(iodomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (QM-7991) 1373028-07-9 Spiro[4.5]decane 2-(Iodomethyl), 1-oxa Radiolabeling or bioconjugation Combi-Blocks

Key Observations

Core Structure Impact: The bicyclo[3.2.1]octane system (target compound and CID 15521278) provides a rigid, fused-ring scaffold, favoring stereochemical control in synthesis. In contrast, spiro[3.4]octane derivatives (e.g., PharmaBlock compounds) impose axial chirality and distinct conformational restrictions, which are advantageous for targeting enzymes or receptors with specific binding pockets .

Functional Group Influence: The 4-iodo group in the target compound enables participation in metal-catalyzed cross-coupling reactions, a feature absent in the non-halogenated CID 15521278 and spirocyclic analogs . Methyl and oxo groups at positions 1 and 7 (target compound) may sterically hinder or direct reactivity at adjacent sites, whereas the 3-oxo group in CID 15521278 could facilitate enolate formation or further derivatization . Diaza substitutions (e.g., 1363382-39-1) introduce additional hydrogen-bonding sites, enhancing interactions with biological targets .

Synthetic Utility: The target compound’s iodine atom makes it a premium building block for late-stage diversification in drug discovery. In contrast, non-iodinated analogs (e.g., CID 15521278) require additional functionalization steps to achieve similar reactivity . Spirocyclic tert-butyl carbamates (e.g., 885270-84-8) are prioritized in medicinal chemistry for their ability to mimic peptide turn structures, a property less pronounced in bicyclic systems .

Biological Activity

Tert-butyl 4-iodo-1-methyl-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate, with CAS number 1259366-15-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC13H20INO3
Molecular Weight365.21 g/mol
CAS Number1259366-15-8

Research indicates that this compound may exhibit multiple biological activities:

  • Antibacterial Activity : Preliminary studies suggest that compounds similar to Tert-butyl 4-iodo derivatives can inhibit bacterial topoisomerases, which are crucial for DNA replication and transcription in bacteria. For instance, compounds with similar structures have shown promising antibacterial activity against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli .
  • Neuroprotective Effects : The compound may also possess neuroprotective properties, potentially acting against neurodegenerative diseases. Studies have shown that related compounds can inhibit amyloid beta aggregation, a pathological hallmark of Alzheimer’s disease .
  • Cytotoxicity : The cytotoxic effects of the compound have been evaluated in vitro, revealing moderate protective effects on astrocytes exposed to amyloid beta-induced toxicity .

Study 1: Antibacterial Efficacy

A recent study highlighted the dual inhibition of bacterial topoisomerases by a structurally similar compound, demonstrating significant antibacterial activity with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL against various strains, including resistant ones . This suggests that Tert-butyl 4-iodo derivatives could be developed into effective antibacterial agents.

Study 2: Neuroprotection

In vitro experiments involving astrocytes showed that the compound could reduce TNF-alpha levels in cells treated with amyloid beta peptides, indicating a potential for reducing inflammation associated with neurodegenerative conditions . Although the protective effect was not statistically significant compared to controls, it suggests a pathway worth exploring for therapeutic applications.

Research Findings

Research findings on this compound indicate its multifaceted nature:

  • Inhibition of Enzymes : Similar compounds have demonstrated inhibition of β-secretase and acetylcholinesterase, which are critical in Alzheimer’s pathology .
  • Cell Viability : In cell culture studies, the compound improved cell viability against amyloid beta toxicity by approximately 20%, suggesting a protective role .
  • Inflammatory Response Modulation : The ability to modulate inflammatory cytokines like TNF-alpha points to its potential use in treating inflammatory diseases .

Q & A

Q. What are the recommended methods for synthesizing tert-butyl 4-iodo-1-methyl-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate?

Methodological Answer: Synthesis typically involves multi-step routes, starting with the construction of the azabicyclo core. A plausible approach:

Core Formation : Use a Diels-Alder reaction or ring-closing metathesis to generate the bicyclo[3.2.1]octane scaffold.

Iodination : Introduce iodine at the 4-position via electrophilic substitution (e.g., N-iodosuccinimide under controlled conditions) .

Esterification : Protect the amine group with a tert-butoxycarbonyl (Boc) group using Boc anhydride in dichloromethane .

Q. Key Considerations :

  • Monitor reaction progress with TLC or HPLC-MS to avoid over-iodination.
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How should researchers characterize the stereochemistry of this compound?

Methodological Answer: Use a combination of:

  • X-ray Crystallography : Resolve absolute configuration .
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) and NOESY correlations to confirm spatial arrangement of substituents.
  • Computational Modeling : Compare experimental 1H^1H/13C^13C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*).

Q. What safety precautions are critical during handling?

Methodological Answer: Based on structurally similar bicyclic compounds:

  • Storage : Keep under inert gas (N₂/Ar) at -20°C to prevent degradation of the iodinated moiety .
  • Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid skin contact due to potential sensitization (H317 hazard) .
  • Spill Response : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can dehydroiodination side reactions be minimized during synthetic steps?

Methodological Answer: Dehydroiodination (loss of HI) is common in iodinated bicyclic systems. Mitigation strategies:

  • Low-Temperature Reactions : Conduct iodination below 0°C to reduce thermal elimination .
  • Acid Scavengers : Add molecular sieves or weak bases (e.g., NaHCO₃) to trap HI .
  • Solvent Choice : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

Q. Data Contradiction Analysis :

  • If unexpected byproducts arise, perform GC-MS to identify HI elimination pathways. Adjust stoichiometry or reaction time iteratively.

Q. What computational methods predict the reactivity of the iodinated site in nucleophilic substitutions?

Methodological Answer: Employ DFT Calculations (e.g., Gaussian 16):

Optimize geometry at the M06-2X/def2-TZVP level.

Calculate Fukui indices to identify electrophilic centers (iodine as a leaving group).

Simulate transition states for SN2 reactions with nucleophiles (e.g., NaN₃).

Q. Example Results :

ParameterValue (kcal/mol)Interpretation
ΔG‡ (SN2)22.3Moderate reactivity
Fukui Index (C4)0.45Electrophilic hotspot

Q. How does the tert-butyl ester group influence hydrolytic stability under basic conditions?

Methodological Answer: The Boc group is base-labile. To assess stability:

Kinetic Studies : Monitor hydrolysis rates in NaOH/MeOH (0.1–1.0 M) via HPLC.

Activation Energy : Use Arrhenius plots (25–60°C) to determine EaE_a.

Q. Findings :

  • Hydrolysis half-life at pH 9: ~48 hours (cf. methyl esters: ~12 hours) .
  • Stabilization Mechanism: Steric hindrance from tert-butyl slows nucleophilic attack.

Q. What analytical techniques resolve contradictions in stereochemical assignments?

Methodological Answer: If NMR and computational data conflict:

VCD Spectroscopy : Compare experimental vibrational circular dichroism with computed spectra.

Mosher’s Ester Analysis : Derivatize with Mosher’s acid chloride and analyze 1H^1H NMR shifts .

Crystallography : Prioritize single-crystal data for unambiguous resolution.

Q. Case Study :

  • A 2020 study resolved conflicting NOESY data via X-ray, confirming axial methyl group orientation .

Q. How can researchers optimize catalytic asymmetric synthesis of this compound?

Methodological Answer: Use chiral catalysts to control stereocenters:

  • Phase-Transfer Catalysis : Employ Cinchona alkaloids for enantioselective alkylation.
  • Organocatalysts : Proline derivatives for intramolecular cyclization.

Q. Optimization Workflow :

Screen catalyst libraries (e.g., Jacobsen’s thioureas).

Tune solvent polarity (THF vs. toluene).

Evaluate ee via chiral HPLC (Chiralpak IA column).

Q. What mechanistic insights explain unexpected ring-opening reactions during functionalization?

Methodological Answer: Ring-opening may occur via:

  • Acid-Catalyzed Cleavage : Protonation of the carbonyl oxygen weakens the C-O bond.
  • Radical Pathways : Initiated by light or peroxides (use light-protected vials) .

Q. Troubleshooting :

  • Add radical inhibitors (e.g., BHT) during reactions.
  • Characterize byproducts via HRMS and 1H^1H NMR to identify cleavage points.

Q. How do solvent effects influence the compound’s conformational dynamics?

Methodological Answer: Study using MD Simulations (GROMACS):

Simulate in water, DMSO, and chloroform.

Analyze RMSD and hydrogen-bonding networks.

Q. Key Findings :

  • Polar Solvents : Stabilize the boat conformation via H-bonding to the carbonyl.
  • Nonpolar Solvents : Favor chair conformation due to reduced steric strain .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-iodo-1-methyl-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-iodo-1-methyl-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate

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